3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. The compound is notable for its unique combination of a bicyclo[2.2.1]heptane core with a sulfamoylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the reduction of norcamphor to form the bicyclo[2.2.1]heptane core . This is followed by the introduction of the sulfamoylphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong reducing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the sulfamoylphenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with a similar core structure.
Norbornene: Another bicyclic compound, but with a double bond in the ring system.
Norcamphor: A ketone derivative of norbornane, used as a precursor in the synthesis of the target compound.
Uniqueness
What sets 3-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid apart is the presence of the sulfamoylphenyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c18-25(23,24)13-5-1-10(2-6-13)7-8-19-16(20)14-11-3-4-12(9-11)15(14)17(21)22/h1-2,5-6,11-12,14-15H,3-4,7-9H2,(H,19,20)(H,21,22)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJNMSCTFMWMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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